Carnitine HCl
Description
Properties
Molecular Formula |
C7H17ClNO3+ |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/p+1/t6-;/m1./s1 |
InChI Key |
JXXCENBLGFBQJM-FYZOBXCZSA-O |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)O.Cl |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Principles
This method utilizes R-epoxy chloropropane (epichlorohydrin), hydrocyanic acid, and trimethylamine as raw materials to synthesize L-carnitine hydrochloride through a two-step process. First, L-cyanocarnitine chloride is synthesized in one step, followed by hydrolysis to obtain the target compound.
Reaction Conditions and Process Parameters
The synthesis of L-cyanocarnitine chloride occurs under the following conditions:
- Temperature range: 0-150°C
- Reaction time: 0.5-36 hours
- Reaction pressure: 0.05-2.0 MPa
- Catalyst: Basic catalyst (e.g., triethylamine or Diisopropylamine)
The molar ratio of R-epoxy chloropropane to hydrocyanic acid to trimethylamine is optimally maintained at 1:1.00-2.00:1.00-4.00. The reaction is typically carried out in a solvent such as ethanol or methanol.
Detailed Process Steps
- R-epoxy chloropropane, a solvent (ethanol or methanol), and a basic catalyst are added to a pressure reactor.
- Hydrocyanic acid and trimethylamine are added, and the reaction mixture is heated to 60-90°C.
- The reaction is maintained at a pressure of approximately 0.4-0.5 MPa for 6-8 hours.
- After reaction completion, the solvent and excess raw materials are recovered through distillation.
- For hydrolysis, concentrated hydrochloric acid (>31% by mass) is added to the L-cyanocarnitine chloride.
- The hydrolysis reaction is conducted at 30-120°C for 1-36 hours.
- The reaction solution is cooled to crystallize L-carnitine hydrochloride.
- Ammonium chloride (a byproduct) is separated out.
- The solution containing L-carnitine hydrochloride is concentrated under reduced pressure.
- Crystallization is carried out using absolute ethyl alcohol as a solvent.
- Recrystallization yields the final L-carnitine hydrochloride product.
Experimental Data from Patent Examples
Table 1: Reaction Conditions and Yields from Patent CN102516105A Examples
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 |
|---|---|---|---|---|
| R-epoxy chloropropane amount | 93.5g (1.00mol) | 93.5g (1.00mol) | 93.5g (1.00mol) | 93.5g (1.00mol) |
| Solvent | Ethanol 200g | Ethanol 200g | Ethanol 200g | Methanol 200g |
| Catalyst | Triethylamine 1.5g | Trimethylamine | Diisopropylamine 1.5g | None specified |
| Reaction temperature | 80°C | 60°C | 90°C | 60°C |
| Reaction pressure | 0.4MPa | 0.5MPa | 0.4MPa | 0.5MPa |
| Reaction time | 6 hours | 6 hours | 8 hours | 6 hours |
| L-cyanocarnitine chloride yield | 88.2% | 91.0% | 78.3% | Not specified |
| Hydrolysis temperature | 80°C | 80°C | 80°C | 80°C |
| Hydrolysis time | 8 hours | 8 hours | 8 hours | 8 hours |
| Final L-carnitine HCl yield | 83.3% | 84.5% | 82.6% | 65.1% |
This method offers several advantages, including reduced raw material consumption, elimination of cyanogen-containing waste brine, shortened reaction times, and simplified operation steps. These benefits make the process suitable for industrial production with improved production unit utilization ratio.
Synthesis from S-epichlorohydrin
Process Overview
This method starts from S-epichlorohydrin to produce L-carnitine hydrochloride through a sequence of reactions. The process involves first producing a quaternary ammonium salt, followed by cyanation and hydrolysis steps.
Detailed Reaction Steps
- S-epichlorohydrin is converted to L-quaternary ammonium salt (L-chloro-3-chloro-2-hydroxypropyl trimethylamine).
- The quaternary ammonium salt undergoes cyanation with sodium cyanide (NaCN) to produce an L-cyanide intermediate (L-chloro-3-cyan-2-hydroxypropyl trimethylamine).
- The cyanide intermediate is hydrolyzed with concentrated hydrochloric acid to produce L-carnitine hydrochloride.
- The L-carnitine hydrochloride is further processed through electrodialysis desalination, concentration, and refining to obtain the final product.
This method is particularly notable for its ability to produce high-purity L-carnitine with D-carnitine content below 2%.
Enzymatic Resolution Method from Racemic Epichlorohydrin
Process Principle and Advantages
This method employs enzymatic stereoselective hydrolysis to obtain optically pure L-carnitine hydrochloride from racemic starting materials. Starting with racemic epichlorohydrin, the process can achieve an optical purity of more than 99%ee in the key intermediate.
Detailed Process Steps
- Racemic epichlorohydrin is converted to racemic 4-chloro-3-hydroxybutyronitrile in an aqueous hydrogen cyanide solution with pH 8-10.
- Racemic 4-chloro-3-hydroxy butyric acid alkyl ester is prepared from the racemic 4-chloro-3-hydroxybutyronitrile using an alcohol and a sulfuric acid catalyst.
- (R)-4-chloro-3-hydroxy butyric acid alkyl ester is obtained through stereoselective hydrolysis of the racemic ester using an enzyme or enzyme-containing microorganism.
- L-carnitine hydrochloride is prepared from the (R)-4-chloro-3-hydroxy butyric acid alkyl ester through additional synthetic steps.
Advantages of the Enzymatic Method
The enzymatic method offers several significant advantages:
- Production of L-carnitine hydrochloride with high optical purity (>99%ee)
- Environmental friendliness due to the use of immobilized lipase as an enzyme
- Lower production costs due to the feasibility of repeated enzyme use
- Simplified process (6-7 steps) from inexpensive starting materials
Synthesis from (S)-3-activated Hydroxybutyrolactone
Process Fundamentals
This method utilizes (S)-3-activated hydroxybutyrolactone as the starting material for L-carnitine preparation. The process involves a ring-opening reaction, inverse conversion of the chiral center through epoxidation, and nucleophilic substitution.
Process Description
The process begins with (S)-3-hydroxy-γ-butyrolactone being activated with methanesulfonyl chloride in the presence of triethylamine to form (S)-3-methanesulfonyl hydroxybutyrolactone. The subsequent steps involve continuous reactions in an aqueous solution without requiring separate purification processes.
Reaction Example
In a specific example, the following procedure was used:
- (S)-3-hydroxy-γ-butyrolactone (10.2 g, 0.10 mol), methanesulfonyl chloride (18.3 g, 0.16 mol), and dichloromethane (100 ml) were placed in a reactor.
- A 50% triethylamine-dichloromethane solution (30.4 g, 0.15 mmol) was added dropwise at 0°C over 1 hour.
- The reaction solution was stirred for 3 hours at 0°C.
- The solution was extracted with distilled water to remove salts.
- The dichloromethane solution was dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
- The resulting solid was recrystallized with dichloromethane and n-hexane.
- The crystal was filtered and dried to yield pure (S)-3-methanesulfonyl hydroxybutyrolactone (14.4 g, yield: 80%).
This process is notable for its industrial applicability, as it uses low-priced compounds such as sulfuric acid, sodium hydroxide, and trimethylamine, and can be carried out in continuous reactions in an aqueous solution without separate purification steps.
Resolution of D,L-carnitine Using Dibenzoyl-D-tartaric Acid
Resolution Principle
This method employs classical resolution techniques to obtain L-carnitine from racemic D,L-carnitine hydrochloride. The process utilizes dibenzoyl-D-tartaric acid as the resolving agent to form diastereomeric salts with differential crystallization properties.
Detailed Resolution Procedure
- D,L-carnitine hydrochloride is suspended in methanol.
- A solution of sodium methoxide in methanol is added dropwise to form the inner salt.
- The formed sodium chloride is filtered off.
- Anhydrous dibenzoyl-D-tartaric acid is added to the methanolic solution of D,L-carnitine inner salt.
- The mixture is heated to complete dissolution, then cooled to -10° to -12°C.
- After stirring at this low temperature for 5 hours, the mixture is filtered and washed with a small amount of cold methanol.
- The obtained salt is recrystallized under the same temperature conditions from methanol.
- After drying, L-carnitine dibenzoyl-D-tartrate is obtained with a yield of approximately 73-74%.
Physical Properties of the Resolved Salt
The resolved L-carnitine dibenzoyl-D-tartrate has the following properties:
This resolution method produces high-quality L-carnitine with excellent optical purity, though it may be more labor-intensive than some of the other synthetic methods discussed.
Analytical Methods for L-carnitine Hydrochloride
RP-HPLC Method for Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a reliable method for the quantitative determination of L-carnitine in pharmaceutical formulations. A validated RP-HPLC method has been developed for the analysis of L-carnitine in tablet formulations.
RP-HPLC Conditions
Table 2: RP-HPLC Conditions for L-carnitine Analysis
| Parameter | Description |
|---|---|
| Column | Agilent ODS UG 5 column (250 mm × 4.5 mm) |
| Mode of operation | Isocratic |
| Column temperature | 45 ± 1°C |
| Mobile phase | Methanol:Buffer (5:95 v/v) (0.05M phosphate buffer, pH 3.2) |
| Flow rate | 0.9 ml/minute |
| Detection wavelength | 225 nm |
| Retention time | 7.7 ± 0.1 minutes |
| Calibration range | 70-1120 μg/ml |
System Suitability Parameters
Table 3: System Suitability Parameters for L-carnitine Analysis
| Parameter | Value |
|---|---|
| Theoretical plates | 10,107 |
| Tailing factor | 0.776 |
| Resolution factor | 1.01 |
| Limit of detection (LOD) | 0.217 μg/ml |
| Limit of quantification (LOQ) | 1.103 μg/ml |
This RP-HPLC method demonstrates excellent precision, with relative standard deviations below 1.0% for repeatability studies. The method has been validated for specificity, selectivity, linearity, precision, accuracy, and robustness according to ICH guidelines.
Comparison of Preparation Methods
Efficiency and Yield Comparison
Table 4: Comparison of Different Preparation Methods for L-carnitine Hydrochloride
| Method | Starting Material | Key Advantages | Yield Range | Optical Purity | Industrial Applicability |
|---|---|---|---|---|---|
| R-epoxy chloropropane | R-epoxy chloropropane | Simplified process, reduced waste | 65-85% | High | High |
| S-epichlorohydrin | S-epichlorohydrin | D-carnitine content <2% | Not specified | Very high | Medium-High |
| Enzymatic resolution | Racemic epichlorohydrin | High optical purity, environmentally friendly | Not specified | >99%ee | High |
| (S)-3-hydroxybutyrolactone | (S)-3-hydroxybutyrolactone | Continuous process, fewer purification steps | Initial step: 80% | High | Medium |
| Resolution with dibenzoyl-D-tartaric acid | D,L-carnitine HCl | Well-established method | 73-74% | High | Medium |
Process Complexity and Cost Considerations
The enzymatic resolution method offers a balance of high optical purity and environmental friendliness, though it may involve higher enzyme costs that are partially offset by the ability to reuse the enzyme. The R-epoxy chloropropane method represents a more direct synthetic approach with good industrial applicability and reduced waste generation. The resolution method using dibenzoyl-D-tartaric acid, while effective, involves more crystallization steps and may be more labor-intensive.
Chemical Reactions Analysis
Carnitine Shuttle System
The carnitine shuttle facilitates long-chain fatty acid transport into mitochondria for β-oxidation:
Reaction Steps :
-
Fatty acid activation :
-
Acyl-CoA synthetase catalyzes the conversion of fatty acids (FA) to fatty acyl-CoA (FA-CoA) via ATP hydrolysis:
This step is highly exergonic due to pyrophosphate hydrolysis . -
Carnitine palmitoyltransferase I (CPT1) transfers the acyl group to carnitine, forming acylcarnitine:
CPT1 is localized on the outer mitochondrial membrane .
-
-
Mitochondrial transport :
-
Regeneration of acyl-CoA :
Key Enzymes :
| Enzyme | Location | Reaction Type |
|---|---|---|
| Acyl-CoA synthetase | Outer mitochondrial membrane | Fatty acid activation |
| CPT1 | Outer mitochondrial membrane | Acyl transfer |
| CACT | Inner mitochondrial membrane | Antiport transport |
| CPT2 | Inner mitochondrial membrane | Acyl regeneration |
Acetyltransferase-Mediated Reactions
Carnitine acetyltransferase (CAT) facilitates the reversible conversion between L-carnitine (LC) and acetyl-L-carnitine (ALC):
This reaction regulates intracellular acetyl-CoA levels and mitochondrial energy metabolism .
Kinetic Insights :
-
Michaelis constants for CAT are substrate-dependent but independent of the second substrate .
-
Product inhibition occurs in both forward (ALC → CoASH) and reverse (LC → acetyl-CoA) directions, suggesting overlapping substrate binding sites .
Structural and Stability Data
| Property | Value/Description |
|---|---|
| Molecular formula | C₇H₁₆ClNO₃ |
| Molecular weight | 197.66 g/mol |
| Solubility | Partially soluble in methanol/water |
| Thermal stability | Stable under standard conditions |
Scientific Research Applications
2.1. Treatment of Muscle Wasting
Carnitine Hydrochloride has been studied for its potential to mitigate muscle wasting, particularly in patients with chronic diseases such as cancer and chronic kidney disease. Research indicates that L-carnitine supplementation can improve nitrogen balance by enhancing protein synthesis and reducing proteolysis, which is critical for patients experiencing cachexia due to cancer .
Case Study: Cancer-Related Cachexia
- Objective : Evaluate the effectiveness of L-carnitine in preventing muscle loss.
- Method : Clinical trials involving cancer patients receiving L-carnitine supplementation.
- Results : Improved muscle mass and reduced fatigue were observed, suggesting that L-carnitine may serve as an adjunct therapy for managing cachexia .
2.2. Cardiovascular Health
Carnitine Hydrochloride has been associated with improved heart function and lipid metabolism. It has shown promise in reducing myocardial damage during ischemia and enhancing glucose metabolism .
Case Study: Heart Failure
- Objective : Assess the impact of L-carnitine on heart failure patients.
- Method : Longitudinal studies monitoring cardiac function pre- and post-supplementation.
- Results : Patients exhibited improved exercise capacity and reduced symptoms of heart failure, indicating beneficial effects on cardiac health .
Nutritional Supplementation
Carnitine Hydrochloride is widely used as a dietary supplement aimed at enhancing athletic performance and weight management. It is believed to increase fat oxidation during exercise, thereby improving endurance and reducing fatigue.
3.1. Athletic Performance
Studies suggest that carnitine supplementation can lead to enhanced physical performance by optimizing energy production from fat stores during prolonged exercise .
Research Findings
- Increased fat oxidation rates were observed in athletes supplemented with L-carnitine compared to those receiving a placebo.
- The supplementation also contributed to a reduction in muscle soreness post-exercise, facilitating quicker recovery times .
Neurological Applications
Emerging research indicates that Carnitine Hydrochloride may have neuroprotective effects, making it relevant in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
4.1. Neuroprotection
Carnitine's role in mitochondrial function suggests it may help mitigate oxidative stress associated with neurodegenerative diseases .
Case Study: Alzheimer’s Disease
- Objective : Investigate the effects of L-carnitine on cognitive decline.
- Method : Clinical trials involving elderly patients with mild cognitive impairment.
- Results : Participants receiving L-carnitine showed slower rates of cognitive decline compared to control groups, indicating potential benefits for brain health .
Biochemical Mechanisms
Carnitine Hydrochloride functions through various biochemical pathways:
- Fatty Acid Transport : Facilitates the transport of long-chain fatty acids into mitochondria for beta-oxidation.
- Energy Production : Enhances ATP production through improved fatty acid utilization.
- Antioxidant Properties : Exhibits protective effects against oxidative stress by modulating reactive oxygen species levels .
Data Table Summary
Mechanism of Action
Carnitine hydrochloride exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria. This process is essential for β-oxidation, where fatty acids are broken down to produce energy in the form of adenosine triphosphate (ATP). Carnitine also helps in the removal of toxic compounds from the mitochondria, thus maintaining cellular health .
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Carnitine Acetyltransferases : Enzymatic specificity varies; bovine carnitine acetyltransferase shows 90% activity with acetyl groups but <10% with propionyl or butyryl groups, explaining metabolic preferences for short-chain derivatives .
- Therapeutic Gaps: While this compound is effective for general deficiency, acetylated forms (e.g., ALCAR) or precursors (e.g., GBB) are superior for targeted applications like neurology or endogenous synthesis .
Biological Activity
Carnitine hydrochloride (Carnitine HCl) is a quaternary ammonium compound that plays a crucial role in energy metabolism, particularly in the transport of fatty acids into the mitochondria for beta-oxidation. This article explores the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Fatty Acid Transport : this compound facilitates the transport of long-chain fatty acids across the mitochondrial membrane by forming acyl-carnitine complexes. This process is essential for fatty acid oxidation, which provides energy for cellular functions.
- Antioxidant Properties : Carnitine exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress. This activity is vital in protecting cells from damage due to reactive oxygen species (ROS).
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various tissues, including the liver and brain .
- Neuroprotective Effects : this compound has demonstrated protective effects against neurodegenerative conditions by enhancing mitochondrial function and reducing apoptosis in neuronal cells .
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Cardiovascular Health : Studies suggest that Carnitine may improve heart function in patients with heart failure and ischemic heart disease by enhancing energy metabolism and reducing myocardial ischemia .
- Weight Management : Due to its role in fatty acid oxidation, this compound is often marketed as a weight loss supplement, although results from clinical studies have shown mixed efficacy .
- Cancer Treatment : In vitro studies have shown that Carnitine can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including colon and prostate cancers .
Table 1: Summary of Key Research Findings on this compound
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound on methamphetamine-induced neurotoxicity. Results indicated that treatment with this compound significantly reduced the activation of matrix metalloproteinase-9 (MMP-9), which is implicated in neurodegeneration. This suggests potential therapeutic benefits for conditions like Alzheimer's disease .
Q & A
Basic Research Question
- Adhere to NIH guidelines for pediatric research, ensuring informed consent/assent and minimal risk .
- Use non-invasive biomarkers (e.g., plasma carnitine, acylcarnitine profiles) before resorting to fibroblast biopsies .
- Include parental carriers (heterozygous for SLC22A5 mutations) as internal controls .
What advanced techniques are used to study carnitine’s conformational dynamics?
Advanced Research Question
X-ray crystallography and molecular dynamics simulations are key. For crystallography:
- Grow crystals of carnitine or acetylcarnitine in aqueous buffers at pH 4.5–5.5.
- Resolve structures to ≤1.5 Å to identify hydrogen-bonding networks and salt bridges stabilizing conformations .
- Compare free vs. enzyme-bound carnitine to assess conformational flexibility during catalysis .
How can researchers optimize carnitine transport assays in cell models?
Basic Research Question
- Use fibroblasts or transfected CHO cells expressing OCTN2.
- Incubate cells with ³H-labeled L-carnitine in sodium-containing buffer (140 mM NaCl) at 37°C.
- Terminate uptake after 30 minutes, wash cells, and quantify radioactivity via scintillation counting.
- Normalize results to protein content and compare to wild-type controls .
What frameworks are recommended for formulating rigorous carnitine research questions?
Advanced Research Question
Apply the FINER criteria:
- Feasible : Ensure access to patient cohorts with confirmed carnitine deficiency.
- Novel : Explore understudied areas (e.g., carnitine in mitochondrial DNA repair).
- Ethical : Adhere to guidelines for vulnerable populations (e.g., neonates).
- Relevant : Align with NIH priorities, such as metabolic syndrome or rare diseases .
How can omics data enhance mechanistic studies of carnitine?
Advanced Research Question
- Perform metabolomics to map carnitine’s role in acyl-CoA flux.
- Use transcriptomics to identify SLC22A5 expression patterns across tissues.
- Integrate proteomics data to study OCTN2 post-translational modifications .
What standards ensure reproducibility in preclinical carnitine studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
